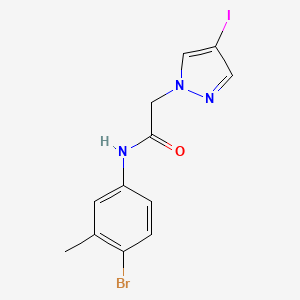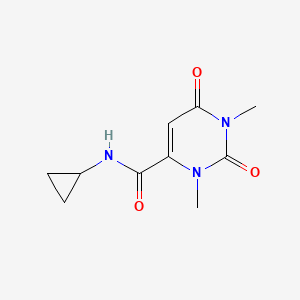
1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that features a morpholine ring, a nitro-substituted pyrazole ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from hydrazine and a 1,3-diketone, the pyrazole ring can be formed through cyclization.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the morpholine ring: Morpholine can be synthesized from diethanolamine and sulfuric acid.
Coupling: The nitro-substituted pyrazole can be coupled with the morpholine ring through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases by modulating specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group could play a role in electron transfer processes, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-MORPHOLINO-2-(3-NITROPHENYL)-1-ETHANONE: Similar structure but with a phenyl ring instead of a pyrazole ring.
1-MORPHOLINO-2-(3-AMINO-1H-PYRAZOL-1-YL)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both a morpholine ring and a nitro-substituted pyrazole ring, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N4O4 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H12N4O4/c14-9(11-3-5-17-6-4-11)7-12-2-1-8(10-12)13(15)16/h1-2H,3-7H2 |
InChI Key |
UNRAWXSUALYSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11066995.png)
![4-{4-[({3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11066996.png)
![Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate](/img/structure/B11067003.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11067006.png)
![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11067017.png)
![N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B11067040.png)
![(3aR,4S,9bS)-6,7-dichloro-4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11067055.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylcyclopropanecarboxamide](/img/structure/B11067056.png)


![7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11067067.png)
![Methyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B11067073.png)

